6-(Allyloxycarbonylamino)-1-hexanol
Overview
Description
“6-(Allyloxycarbonylamino)-1-hexanol” is a chemical compound with the linear formula CH2=CHCH2OCONH(CH2)6OH . It is also known as Allyl N-(6-hydroxyhexyl)carbamate . It is used as a laboratory chemical and for the synthesis of substances .
Molecular Structure Analysis
The molecular structure of “6-(Allyloxycarbonylamino)-1-hexanol” can be represented by the SMILES string OCCCCCCNC(=O)OCC=C . The InChI representation is 1S/C10H19NO3/c1-2-9-14-10(13)11-7-5-3-4-6-8-12/h2,12H,1,3-9H2,(H,11,13) .
Physical And Chemical Properties Analysis
The physical properties of “6-(Allyloxycarbonylamino)-1-hexanol” include a melting point of 46-49 °C . Its molecular weight is 201.26 g/mol . The chemical properties of substances like this are often determined by their molecular structure and functional groups .
Scientific Research Applications
Enzymatic Acylation and Kinetic Modelling
The enzymatic acylation of a bifunctional molecule, exhibiting both an amino and a hydroxyl function, is studied using 6-amino-1-hexanol by ethyl oleate in 2-methyl-2-butanol catalyzed by Novozym 435. This process generates two products from the O-acylation of 6-amino-1-hexanol and from the N-acylation of the O-acyl product, leading to the N,O-diacyl product. The study explores the impact of various operating conditions on reaction performance, including initial substrates molar ratio and stirring rate. It also includes the kinetics of enzyme deactivation and proposes a kinetic model based on a sequential bi bi ping-pong enzymatic mechanism, interaction between acyl-acceptor and acyl-enzyme formation steps, and the absence of influence of ethyl oleate hydrolysis on kinetics (Husson et al., 2010).
Chemo-selectivity of Enzymatic Acylation in Various Media
The chemo-selectivity and efficiency of the enzymatic acylation of 6-amino-1-hexanol have been examined across different media, including organic solvents, solvent-free systems, and ionic liquids. The study reveals that the reaction medium significantly influences the ionization state of functional groups, their reactivity, and consequently, the efficiency and outcome of the enzymatic acylation process. This research demonstrates the potential for selective production of diacylated derivatives and the influence of reaction mediums on enzymatic reactions, offering insights into optimizing enzymatic acylation processes for various applications (Husson et al., 2008).
Safety And Hazards
According to the safety data sheet, “6-(Allyloxycarbonylamino)-1-hexanol” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
properties
IUPAC Name |
prop-2-enyl N-(6-hydroxyhexyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-2-9-14-10(13)11-7-5-3-4-6-8-12/h2,12H,1,3-9H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFRACFUQCJOMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408729 | |
Record name | 6-(Allyloxycarbonylamino)-1-hexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Allyloxycarbonylamino)-1-hexanol | |
CAS RN |
146292-92-4 | |
Record name | 2-Propen-1-yl N-(6-hydroxyhexyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146292-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Allyloxycarbonylamino)-1-hexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(Allyloxycarbonylamino)-1-hexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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